molecular formula C21H26FN3O5 B5739352 7-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

7-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B5739352
M. Wt: 419.4 g/mol
InChI Key: UCJKZMMQWNRWCL-UHFFFAOYSA-N
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Properties

IUPAC Name

1-ethyl-6-fluoro-7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O5/c1-5-23-12-14(19(27)28)18(26)13-10-15(22)17(11-16(13)23)24-6-8-25(9-7-24)20(29)30-21(2,3)4/h10-12H,5-9H2,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJKZMMQWNRWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)OC(C)(C)C)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as sodium hydroxide and di-tert-butyl dicarbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

7-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various quinoline and piperazine derivatives, which can have different biological activities and properties .

Scientific Research Applications

Structure and Characteristics

The compound features a quinoline core, which is known for its biological activity. The presence of a tert-butoxycarbonyl (Boc) group and a piperazine moiety enhances its pharmacological properties. Its molecular formula is C21H26FN3O5C_{21}H_{26}FN_{3}O_{5}, with a molecular weight of 405.45 g/mol.

Antimicrobial Activity

Research has indicated that compounds similar to this quinoline derivative exhibit antimicrobial properties. For instance, studies have shown that derivatives can inhibit bacterial growth, making them potential candidates for developing antibiotics against resistant strains.

Case Study: Antibacterial Activity

A study published in Journal of Medicinal Chemistry evaluated various quinoline derivatives, including compounds with piperazine substitutions. The results demonstrated significant antibacterial activity against Staphylococcus aureus, indicating the potential of this compound in treating bacterial infections .

Anticancer Properties

Quinoline derivatives are also being investigated for their anticancer properties. The structural features of this compound suggest it may interfere with cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have shown that similar compounds can induce apoptosis in cancer cells. A recent experiment tested the effects of a related quinoline derivative on HeLa and MCF-7 cell lines, revealing IC50 values that suggest effective cytotoxicity .

CNS Activity

The piperazine ring is known for its psychoactive properties, suggesting potential applications in treating neurological disorders.

Case Study: Neuropharmacological Effects

Research involving piperazine derivatives has indicated anxiolytic effects in animal models. The compound's ability to cross the blood-brain barrier could position it as a candidate for further exploration in treating anxiety and depression .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Modifications to the piperazine or quinoline moieties can lead to derivatives with enhanced biological activity.

Synthetic Pathway Overview

  • Formation of Quinoline Core : Utilizing cyclization reactions.
  • Piperazine Substitution : Introducing the piperazine moiety via nucleophilic substitution.
  • Boc Protection : Protecting amine functionalities to improve stability during synthesis.

Comparison with Similar Compounds

Biological Activity

7-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound that exhibits significant biological activity, particularly in the context of antibacterial properties. This article delves into its mechanisms of action, efficacy against various bacterial strains, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of fluoroquinolones, which are known for their broad-spectrum antibacterial activity. Its chemical structure can be represented as follows:

C15H22FN3O4\text{C}_{15}\text{H}_{22}\text{F}\text{N}_{3}\text{O}_{4}

Fluoroquinolones like this compound primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By forming a complex with these enzymes and DNA, the compound prevents the relaxation of supercoiled DNA, ultimately leading to cell death.

Antibacterial Efficacy

Recent studies have evaluated the antibacterial activity of this compound against various strains of bacteria. The following table summarizes its inhibitory concentrations (IC50) against key bacterial targets:

Bacterial Strain IC50 (nM) Comparison to Ciprofloxacin (IC50)
E. coli14 - 130Comparable (120 nM)
K. pneumoniaeLow micromolarLower than ciprofloxacin
S. aureusModerateNot directly compared

The compound has demonstrated potent nanomolar inhibitory activities against E. coli DNA gyrase, indicating its potential as an effective antibacterial agent.

Case Studies

  • Study on E. coli Resistance : A study published in MDPI highlighted that compounds similar to this one showed strong efflux from bacterial cells, which could hinder their efficacy against wild-type strains. However, certain derivatives maintained significant activity even against resistant strains due to their dual-targeting nature .
  • Comparative Analysis with Ciprofloxacin : In another study, the compound was compared with ciprofloxacin in terms of antibacterial activity against clinical isolates of S. aureus and K. pneumoniae. It was found that while ciprofloxacin had higher MIC values against some strains, this compound exhibited lower MICs against others, suggesting a unique profile of activity .
  • In Vitro Studies : Laboratory evaluations indicated that this compound not only inhibited bacterial growth but also affected biofilm formation in certain strains, which is critical for chronic infections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.